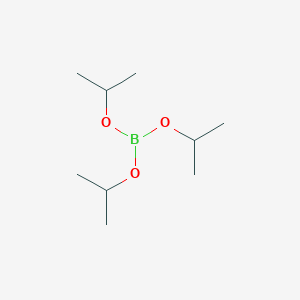![molecular formula C9H16N2 B046681 1,8-二氮杂双环[5.4.0]十一烯 CAS No. 6674-22-2](/img/structure/B46681.png)
1,8-二氮杂双环[5.4.0]十一烯
概览
描述
Synthesis Analysis
DBU is synthesized through complex organic synthesis routes involving multiple steps and specific reagents to form its unique bicyclic structure. The detailed synthesis procedures ensure the high purity and reactivity of DBU for its use in sensitive chemical reactions.
Molecular Structure Analysis
The molecular structure of DBU is characterized by its bicyclic framework, incorporating nitrogen atoms at strategic positions. This structural arrangement is pivotal for DBU's chemical reactivity, providing the compound with its strong basicity and nucleophilicity. The structure also facilitates the formation of stable intermediates in reactions, making DBU an effective catalyst.
Chemical Reactions and Properties
DBU is involved in various chemical reactions, such as the methylation of phenols, indoles, and benzimidazoles using dimethyl carbonate, and the esterification of carboxylic acids. Its role as a nucleophilic catalyst in these reactions is critical for achieving high yields and efficient reaction rates. DBU's ability to act as a ligand in atom transfer radical polymerization (ATRP) and to facilitate one-pot synthesis in aqueous media further highlights its versatility in organic synthesis (Shieh, Dell, & Repič, 2001), (Shieh, Dell, & Repič, 2002).
Physical Properties Analysis
DBU's physical properties, such as its melting point, boiling point, and solubility in various solvents, are tailored to its applications in chemical synthesis. Its liquid state at room temperature and compatibility with a range of organic solvents make it accessible for diverse chemical processes.
Chemical Properties Analysis
The chemical properties of DBU, including its basicity, nucleophilicity, and reactivity towards different chemical groups, are central to its function in organic synthesis. Its stability under various conditions and the ability to participate in multiple types of chemical reactions without degradation are key attributes that contribute to its effectiveness as a catalyst and reagent.
For more in-depth information and specific examples of DBU's applications in chemical reactions, the following references provide detailed insights into its synthesis, molecular structure, and chemical properties: (Shieh, Dell, & Repič, 2001), (Shieh, Dell, & Repič, 2002), (Khurana, Nand, & Saluja, 2014).
科研应用
聚合:DBU作为原子转移自由基聚合(ATRP)的配体,可以用于(甲基)丙烯酸酯和苯乙烯的聚合,实现对分子量和聚分散度(Fournier et al., 2005)的良好控制。
催化:它可以催化在水介质中合成各种化合物,如四氢-4H-色酮和吡喃并[ d ]嘧啶,展示了其作为催化剂的高效性(Khurana et al., 2014)。
表面活性剂和碱性催化剂:作为聚乙二醇结合的DBU(PEG-DBU),它作为表面活性剂结合的碱性催化剂,在水中多组分合成新化合物中发挥双重作用,突显了其双重作用(Shekouhy & Khalafi‐Nezhad, 2016)。
甲基化加速:DBU促进苯酚、吲哚和苯并咪唑在温和条件下与碳酸二甲酯的甲基化反应,显著加速了该过程(Shieh et al., 2001)。
酯化催化剂:它在羧酸与碳酸二甲酯的酯化反应中表现出高效,为对酸敏感的甲酯提供高产率(Shieh et al., 2002)。
有机金属化学:DBU在有机金属化学中被用于选择性羰基取代钌-钴配合物中的作用(Regragui & Dixneuf, 1988)。
脱氯代剂:在有机氯化氢锗烷中,DBU作为高效的脱氯代剂,实现了带有大体积取代基的二锗烷的选择性合成(Rivière等,1985)。
合成反应介质:DBU可以溶解纤维素,并作为合成纤维素酯的高效反应介质,在温和条件下进行合成(Yang et al., 2014)。
二氧化碳载体:1,8-二氮杂双环[5.4.0]十一烯-6-酚锂,DBU的衍生物,被用作一种新型二氧化碳载体,将羧基转移给活性甲基化合物(Matsumura et al., 1983)。
配合物化学中的配体:DBU被确定为Cu(I)L2配合物中的弱发光、非无辜配体,在溶液中显示出复杂的行为(Clausing et al., 2020)。
离子液体形成:由DBU衍生的特定任务离子液体,如[DBU][Lac]和[DBU][Ac],催化芳香胺与不饱和酮的氮杂Michael加成(Ying等,2009)。
促进合成中的再生:DBU是一种高效的再生剂,可轻松从其乙酰胺和苯甲酰胺中再生(杂)芳胺(Chakrabarty et al., 2002)。
酰胺化反应中的催化:它高效催化酰亚胺的酰胺化反应,相比其他试剂具有安全性和成本优势(Larrivée-Aboussafy等,2010)。
功能化合物的合成:DBU催化在水乙醇中合成高度功能化的吡啶,展示了其在促进复杂化学反应中的作用(Mamgain et al., 2009)。
多环半生物碱合成:它用于合成具有抗微生物活性的新型多环半生物碱(Parhizkar et al., 2017)。
有机合成:DBU 在有机合成中作为脱溴化和酯化试剂非常有效,特别是在聚合物支持形式中(Tomoi et al., 1984)。
1,3,4-噁二唑合成:DBU 介导的1,3,4-噁二唑合成是一种在温和条件下提供优异产率的高效方法(Pardeshi et al., 2010)。
Safety And Hazards
DBU is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
未来方向
DBU has been used in a variety of chemical reactions and its use continues to expand. For instance, it has been used in the synthesis of terminal aryl- and styryl-acetylenes . It has also been used in the reduction of azides to amines . These examples demonstrate the versatility of DBU and suggest that it will continue to be a valuable reagent in organic synthesis.
性质
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHTUMJGOHRCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049424 | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |
| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7934 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,8-Diazabicyclo[5.4.0]undec-7-ene | |
CAS RN |
6674-22-2 | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1ILJ6IBUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

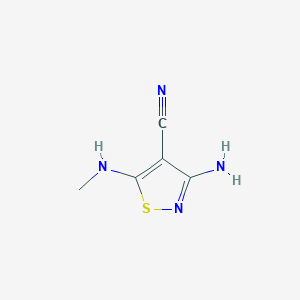
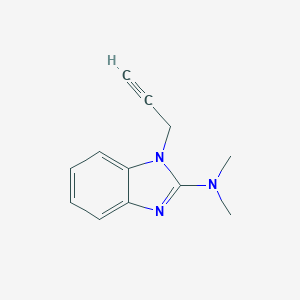
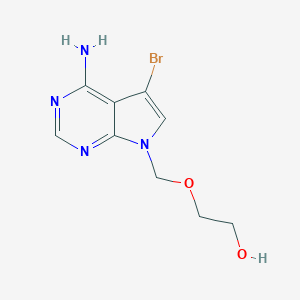
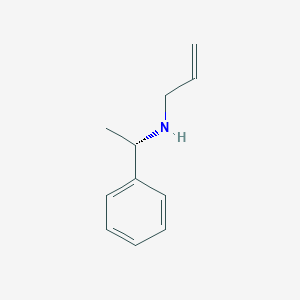
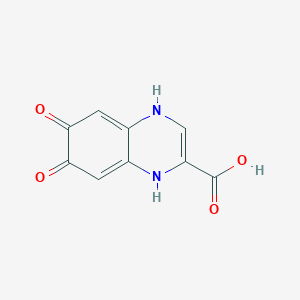
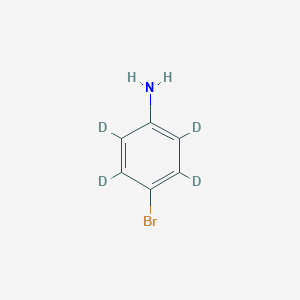
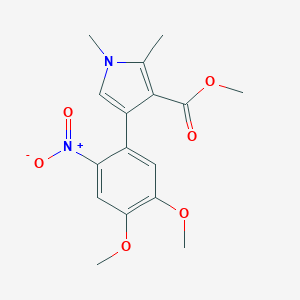
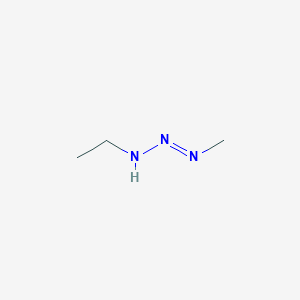
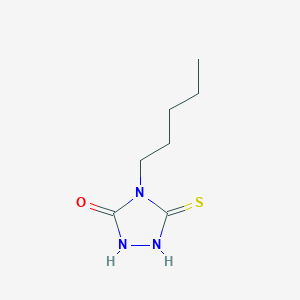
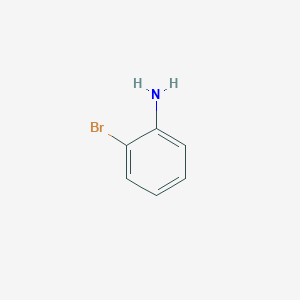
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

